molecular formula C14H12Cl2N2O B5725309 6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide

6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide

Cat. No. B5725309
M. Wt: 295.2 g/mol
InChI Key: XWOJXOIRDVFIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide, commonly known as CNE, is a potent and selective inhibitor of the protein kinase CK2. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

CNE binds to the ATP-binding site of CK2 and inhibits its activity by blocking the transfer of phosphate groups from ATP to target proteins. This leads to the disruption of various cellular processes regulated by CK2, including cell growth, proliferation, and survival. CNE has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and physiological effects:
CNE has been shown to have potent anti-cancer and anti-inflammatory effects in various preclinical models. It has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. In addition, CNE has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

CNE has several advantages for use in scientific research. It is a potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, CNE has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on CNE. One area of interest is the development of CNE-based therapeutics for cancer and inflammatory diseases. The identification of biomarkers for CK2 activity could also help to identify patients who are most likely to benefit from CNE-based therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of CNE and to optimize its pharmacokinetic properties for clinical use. Finally, the development of more potent and selective CK2 inhibitors could provide new insights into the role of CK2 in various diseases and lead to the development of more effective therapies.

Synthesis Methods

CNE can be synthesized using a multi-step process involving the reaction of 2-(4-chlorophenyl)ethylamine with 6-chloronicotinic acid. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-aminoacetophenone to yield CNE. The synthesis of CNE has been optimized to obtain high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

CK2 is a ubiquitous and pleiotropic protein kinase that regulates various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of CK2 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and neurodegenerative disorders. CNE has been shown to selectively inhibit CK2 activity, making it a potential therapeutic agent for these diseases.

properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c15-12-4-1-10(2-5-12)7-8-17-14(19)11-3-6-13(16)18-9-11/h1-6,9H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOJXOIRDVFIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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